REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.C([NH:22][C:23]1[C:32]([Cl:33])=[CH:31][C:26]([C:27]([O:29]C)=[O:28])=[C:25]([O:34][CH3:35])[CH:24]=1)(=O)C.[CH3:36][S:37](Cl)(=[O:39])=[O:38].[OH-].[K+]>O1CCCC1>[Cl:33][C:32]1[C:23]([NH:22][S:37]([CH3:36])(=[O:39])=[O:38])=[CH:24][C:25]([O:34][CH3:35])=[C:26]([CH:31]=1)[C:27]([OH:29])=[O:28] |f:1.2,5.6|
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Name
|
|
Quantity
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11.13 g
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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n-butyllithium hexane
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Quantity
|
0.105 mol
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Type
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reactant
|
Smiles
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C(CCC)[Li].CCCCCC
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Name
|
|
Quantity
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25.8 g
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Type
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reactant
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Smiles
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C(C)(=O)NC1=CC(=C(C(=O)OC)C=C1Cl)OC
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Name
|
|
Quantity
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25 g
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
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33.6 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Type
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CUSTOM
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Details
|
stirred for 5 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
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Details
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After 30 minutes at 25° C.
|
Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
the mixture was cooled (0° C.)
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Type
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TEMPERATURE
|
Details
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maintained at room temperature for 30 minutes and at 50° C. for one hour
|
Duration
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1 h
|
Type
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CONCENTRATION
|
Details
|
The mixture was partially concentrated in vacuo
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Type
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ADDITION
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Details
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added to ice water (600 ml)
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Type
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EXTRACTION
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Details
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the aqueous mixture was extracted with methylene chloride (3×250 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic solution was dried (sodium sulfate)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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TEMPERATURE
|
Details
|
refluxed for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Most of the ethanol was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with ether (2×200 ml)
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Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
ADDITION
|
Details
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treated with concentrated hydrochloric acid solution (60 ml)
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with water, air
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from 95% ethanol
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C(=O)O)C1)OC)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.6 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |